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CM2 protein, wheat - 135685-68-6

CM2 protein, wheat

Catalog Number: EVT-1518954
CAS Number: 135685-68-6
Molecular Formula: C10H10B2F8N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of CM2 protein involves extraction from wheat flour using various techniques. The most common method includes the use of salt solutions to solubilize proteins. Specifically, a combination of chloroform and methanol (in a 2:1 ratio) is employed to extract these proteins effectively from the endosperm . This method allows for the isolation of CM proteins while minimizing contamination from other protein fractions.

Further analysis often utilizes techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and characterize the extracted proteins. These methods enable researchers to identify individual protein bands corresponding to CM2 and other related proteins based on their molecular weight and composition .

Molecular Structure Analysis

Structure and Data
The molecular structure of CM2 protein is characterized by its unique amino acid composition, which contributes to its functional properties in wheat flour. While specific structural data for CM2 may not be extensively documented, it is understood that CM proteins generally exhibit a compact structure with cysteine-rich domains that facilitate intermolecular interactions, enhancing the stability of gluten networks in dough .

Analytical techniques such as mass spectrometry have been employed to elucidate the precise molecular weight and structure of CM2, typically falling within the range of 15-20 kDa. This size is consistent with other salt-soluble proteins found in wheat flour .

Chemical Reactions Analysis

Reactions and Technical Details
CM2 protein participates in various biochemical reactions that are critical for dough formation and bread quality. The protein's interactions with water and other flour components lead to the formation of gluten networks through disulfide bond formation between cysteine residues. This process is essential for developing the viscoelastic properties of dough .

In addition, CM2 may undergo enzymatic reactions during fermentation processes, where proteolytic enzymes can modify its structure, potentially affecting the texture and flavor of baked products. Understanding these reactions is crucial for optimizing bread-making processes.

Mechanism of Action

Process and Data
The mechanism of action for CM2 protein in wheat involves its role in gluten formation. When water is added to flour, CM2 interacts with gliadins and glutenins, facilitating the development of a cohesive dough matrix. This interaction is mediated by hydrogen bonds and disulfide linkages, which are critical for dough elasticity and extensibility .

Data from studies indicate that variations in CM2 expression levels can influence dough properties significantly. For instance, higher levels of certain allelic forms of CM proteins have been associated with improved bread-making quality due to enhanced gluten network formation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
CM2 protein exhibits several notable physical properties:

  • Solubility: It is primarily soluble in salt solutions, which aids in its extraction.
  • Molecular Weight: Typically ranges from 15-20 kDa.
  • Stability: The presence of cysteine residues contributes to its stability under varying pH conditions.

Chemically, CM2 can participate in Maillard reactions during baking, which influences the color and flavor profile of baked goods. Its interactions with sugars and amino acids during heating are essential for developing desirable sensory attributes in products like bread .

Applications

Scientific Uses
The applications of CM2 protein extend beyond traditional baking. Research has shown its potential use in:

  • Food Technology: Enhancing the quality of bread and other baked goods by improving dough characteristics.
  • Nutritional Studies: Investigating the role of wheat proteins in human health, particularly concerning gluten-related disorders.
  • Biotechnology: Exploring genetic modifications in wheat to optimize protein profiles for better baking performance.
Introduction to CM2 Protein in Wheat

Definition and Classification of CM2 within Wheat Proteome

CM2 is a chloroform/methanol-soluble protein classified within the amylase/trypsin inhibitors (ATIs) of wheat (Triticum aestivum L.). ATIs constitute 2–6% of total wheat grain protein and are metabolic proteins distinct from storage proteins like gluten [2]. CM2 belongs specifically to the heterotetrameric ATI group, alongside CM1, CM3, CM16, and CM17 [2]. This classification is based on:

  • Solubility properties: Extraction in chloroform/methanol (CM) mixtures.
  • Quaternary structure: Formation of tetrameric complexes.
  • Functional role: Primarily inhibition of α-amylases from insects/microbes (though not wheat amylases) [2].

Structurally, CM2 shares conserved features with other ATIs, including ten cysteine residues forming five disulfide bonds. These bonds confer exceptional stability against denaturation and proteolytic digestion, crucial for its biological function [2]. CM2’s molecular weight ranges between 12–15 kDa, typical for monomeric ATI subunits, though it functions as part of a larger tetramer [2].

Table 1: Classification of CM2 within Wheat ATI Families

ATI GroupSubtypesStructurePrimary Inhibitory Activity
MonomericATI 0.28Single chainα-Amylase
HomodimericATI 0.19, ATI 0.53Two identical unitsα-Amylase
HeterotetramericCM1, CM2, CM3, etc.Four distinct subunitsα-Amylase
CMX proteinsCMX1, CMX2, etc.VariableTrypsin

Evolutionary Context of CM2 in Triticeae Family

CM2 evolved within the Triticeae tribe (wheat, barley, rye) through lineage-specific genetic mechanisms. Recent genomic analyses reveal that Triticeae-specific genes (TSGs) arise primarily via:

  • Exaptation of transposable elements (TEs): Approximately 18% of TSGs show homology to TEs, particularly regulatory non-coding regions of Gypsy retrotransposons. These regions may provide novel promoters or open reading frames (ORFs) for de novo gene formation [3].
  • Gene duplication and divergence: Ancestral ATI genes likely underwent duplication events, followed by neofunctionalization. Conserved cysteine residues in CM2 suggest selective pressure to maintain structural stability across species [2] [3].

CM2 is conserved across hexaploid wheat, barley, and rye, indicating its emergence predates the divergence of these species (~7–12 million years ago). However, no orthologs exist in distant relatives like rice (Oryza sativa) or brachypodium (Brachypodium distachyon), confirming its Triticeae-specific origin [3]. Evolutionary pressure from pathogen attack may have driven CM2’s retention, as TSGs enriched in transmembrane domains (like some ATIs) frequently function in stress responses [3].

Role of CM2 in Wheat Grain Composition and Functional Properties

As a component of wheat’s albumin/globulin fraction, CM2 contributes to grain composition and technological properties:

Biochemical Role in Grain

  • Protease inhibition: CM2 limits α-amylase activity in pests and pathogens, acting as a plant defense protein. Its stability in the digestive tract of insects enhances this protective role [2].
  • Protein interaction networks: CM2 participates in non-covalent complexes with glutenins and gliadins during dough formation. While not a storage protein, it may indirectly influence dough viscoelasticity by modulating protease activity during grain development [5].

Functional Impact on Wheat Products

  • Dough and Noodle Quality:
  • CM2’s disulfide bonds may undergo exchange reactions with glutenin polymers, potentially reinforcing the gluten network. However, its low abundance (≤0.5% of total ATIs) implies a minor direct role [2] [5].
  • ATIs collectively influence dough extensibility via hydrophobic interactions with gliadins [5].
  • Pathogenicity and Food Safety:
  • CM2 activates toll-like receptor 4 (TLR4) in mammalian immune cells, implicating it in non-celiac wheat sensitivity (NCWS) and baker’s asthma [2].
  • Breeding has not altered CM2 content: Modern wheat varieties and landraces show comparable levels (e.g., 0.1–0.4 mg/g flour), dispelling notions that historical selection increased its immunogenicity [2].

Table 2: Key Characteristics of CM2 Protein in Wheat

PropertyCM2 ProfileFunctional Consequence
Solubility classChloroform/methanol-soluble (ATI)Ease of extraction for analysis
Structural motifs5 disulfide bonds, β-sheet dominantHigh stability against digestion/denaturation
Expression level≤0.5% of total ATIsMinor direct role in dough rheology
Environmental responseStable across cultivars and harvest yearsBreeding-insensitive trait
Pathogen defense roleα-Amylase inhibitionProtection against insect herbivory

CM2 exemplifies the dual role of ATIs in wheat: contributing to defense mechanisms while posing challenges for food tolerance. Ongoing research explores CRISPR-mediated silencing of CM2 homologs to reduce immunogenicity without compromising agronomic traits [2] [3].

Compound Names Mentioned:

  • CM2 protein
  • Amylase/trypsin-inhibitors (ATIs)
  • Heterotetrameric inhibitors
  • Glutenin
  • Gliadin
  • Chloroform/methanol-soluble proteins (CM proteins)
  • Triticeae-specific genes (TSGs)

Properties

CAS Number

135685-68-6

Product Name

CM2 protein, wheat

Molecular Formula

C10H10B2F8N2

Synonyms

CM2 protein, wheat

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